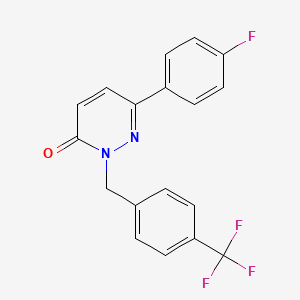

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCLEAZZDCDFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on the mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine core substituted with a fluorophenyl group and a trifluoromethylbenzyl moiety. This unique arrangement may contribute to its biological properties, particularly in modulating various biological pathways.

Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The presence of fluorine atoms in the structure is known to enhance lipophilicity and biological activity by increasing membrane permeability and altering receptor interactions.

Anticancer Activity

A study conducted on pyridazine derivatives demonstrated significant anticancer activity against various cancer cell lines. The compound showed an IC50 value indicating potent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Antibacterial Activity

Preliminary evaluations suggest that the compound may exhibit antibacterial properties. Similar fluorinated compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications at the phenyl and benzyl positions significantly influence biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency in inhibiting specific enzymes related to bacterial resistance mechanisms .

Case Studies

- Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Antibacterial Testing : The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with MIC values lower than those of conventional antibiotics used as controls. This suggests potential for development as a new antibacterial agent .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Key Observations :

- Trifluoromethyl groups (as in the target compound) improve metabolic resistance and enhance hydrophobic interactions with targets compared to halogens (e.g., Cl in Compound 3a–3h) .

- Aromatic substituents (e.g., benzyl, phenyl) at position 2 are common, but alkyl or amino linkers (e.g., TAK-831’s ethyl group) can alter solubility and pharmacokinetics .

Pharmacological Activity

Target Compound vs. Lead Analogues

Insights :

- However, its trifluoromethylbenzyl group may confer unique selectivity.

Physicochemical Properties

Implications :

- The target compound’s trifluoromethyl and fluorophenyl groups likely reduce aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are the key synthetic routes for this pyridazinone derivative?

The synthesis typically involves:

- Step 1: Condensation of fluorophenyl-substituted precursors (e.g., 4-fluorophenylacetone) with hydrazine derivatives to form the pyridazinone core .

- Step 2: Alkylation or benzylation at position 2 using 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoromethylbenzyl group .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard .

Q. How is the compound characterized spectroscopically?

- ¹H/¹³C NMR: Assign peaks for the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons), fluorophenyl group (δ 7.2–7.6 ppm), and trifluoromethylbenzyl moiety (δ 4.8–5.2 ppm for benzylic CH₂) .

- HPLC-MS: Used to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 377) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Trifluoromethyl role: The 4-(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .

- Fluorophenyl substitution: Position 6 fluorination reduces electron density, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Methodology: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with modified substituents .

Q. How to resolve contradictions in reported biological activities?

- Case example: Discrepancies in kinase inhibition profiles (e.g., p38 MAPK vs. DAAO) may arise from assay conditions (e.g., ATP concentration, pH). Validate using:

- Selectivity assays: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) .

- Structural analysis: Compare X-ray crystallography data of compound-enzyme complexes to identify off-target interactions .

Q. What strategies improve in vivo pharmacokinetics?

- Formulation: Use PEGylated nanoparticles to enhance solubility and prolong half-life .

- Metabolic stability: Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) based on liver microsome assays .

Methodological Guidelines

Q. How to design a stability study under physiological conditions?

- Protocol:

- Incubate the compound in PBS (pH 7.4) and human plasma at 37°C.

- Sample aliquots at 0, 6, 12, 24, and 48 hours.

- Analyze degradation via LC-MS and compare with control (compound in DMSO) .

Q. What in vitro assays are suitable for mechanistic studies?

- Enzyme inhibition: Fluorescence-based assays (e.g., DAAO inhibition using kynurenine as a substrate) .

- Cellular uptake: Radiolabel the compound with ¹⁸F for PET imaging in cell lines (e.g., SH-SY5Y neurons) .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data across cell lines?

- Hypothesis: Variability may stem from differential expression of target enzymes (e.g., p38 MAPK in cancer vs. normal cells).

- Approach:

- Perform qPCR/Western blotting to quantify target expression in each cell line .

- Correlate IC₅₀ values with expression levels using linear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.